molecular formula C10H15N5O13P2Se B1262409 3-Phosphoadenylylselenate

3-Phosphoadenylylselenate

Cat. No. B1262409
M. Wt: 554.2 g/mol
InChI Key: AZRLZPIFEZUZLW-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-phosphoadenylyl selenate is an organoselenium compound that is adenylyl selenate with the hydroxy at position 3' replaced by a phosphate group. It has a role as a mouse metabolite. It is an organoselenium compound and an adenosine bisphosphate. It derives from an adenosine.

Scientific Research Applications

Enzymatic Synthesis of Sulfated Oligosaccharides

Research by Burkart et al. (2000) explored the regeneration of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) from 3'-phosphoadenosine-5'-phosphate (PAP) for practical syntheses of carbohydrate sulfates. This process, catalyzed by sulfotransferases, is significant for the synthesis of various oligosaccharide sulfates.

Sulphotransferase Activity

Jain et al. (1990) in their study titled "Purification and properties of 3′-phosphoadenosine-5′-phosphosulphate: Desulphoglucosinolate sulphotransferase from Brassica juncea cell cultures" partially purified the enzyme 3′-phosphoadenosine-5′-phosphosulfate:desulphoglucosinolate sulphotransferase. This study is vital for understanding the enzyme's properties and its role in biological systems. Read more.

Phosphonate Synthesis

Sevrain et al. (2017) discussed the use of phosphonic acids, which have a structural analogy with phosphate moieties, in various applications including bioactive properties and material design. This research highlights the synthesis methods and applications of phosphonic acids, which are structurally related to phosphates like 3-phosphoadenylylselenate. Explore the paper.

Phosphorus-Containing Flame Retardants

Wei et al. (2011) examined the use of an aryl polyphenylphosphonate as a flame retardant for poly(lactic acid), focusing on its thermal and burning behavior. This research is relevant for understanding the applications of phosphorus compounds in enhancing material properties. Read the study.

Phosphinidene Complexes in Chemistry

Duttera et al. (1984) explored the formation of actinide phosphinidene complexes, involving reactions with phosphorus compounds. This research is important for understanding the complex chemistry involving phosphorus and its derivatives. Learn more.

Black Phosphorus in Biomedical Applications

Choi et al. (2018) reviewed the properties of black phosphorus and its potential in biomedical applications, such as drug delivery and cancer therapies. This research is significant in the context of phosphorus-based materials in medical science. Explore the paper.

Phosphinoylindole Synthesis

Gao et al. (2016) developed a method for synthesizing 3-phosphinoylindole derivatives, important in pharmaceuticals and ligands. This research contributes to the understanding of phosphorus chemistry in organic synthesis. Read the study.

properties

Product Name

3-Phosphoadenylylselenate

Molecular Formula

C10H15N5O13P2Se

Molecular Weight

554.2 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl selenono hydrogen phosphate

InChI

InChI=1S/C10H15N5O13P2Se/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1

InChI Key

AZRLZPIFEZUZLW-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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